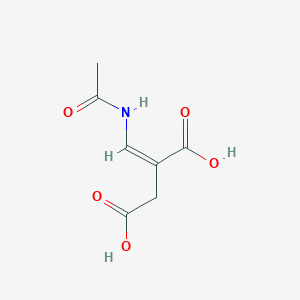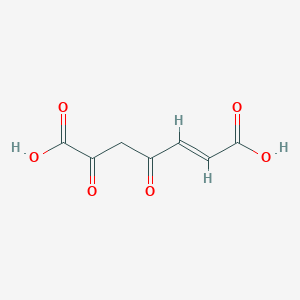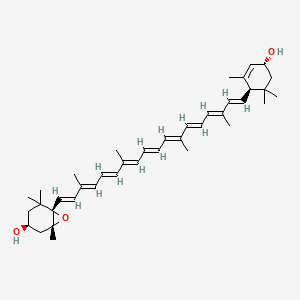
Zoniporide
Vue d'ensemble
Description
Zoniporide, known as CP-597,396, is recognized as a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) (Guzman-Perez et al., 2001). Its primary focus has been on medical applications, particularly in relation to cardiac protection.
Synthesis Analysis
The synthesis of this compound involves the creation of a molecule that adopts a specific conformation due to the presence of a cyclopropyl and a 5-quinolinyl substituent on the central pyrazole ring (Guzman-Perez et al., 2001).
Molecular Structure Analysis
This compound's structure is unique due to its cyclopropyl and quinolinyl substituents. These confer the molecule with potency and selectivity, a feature crucial for its inhibitory activity (Guzman-Perez et al., 2001).
Chemical Reactions and Properties
The molecule is characterized by its interaction with the NHE-1 inhibitor. This interaction is crucial for its function and efficacy. The exact chemical reactions and interactions at the molecular level are detailed in studies focusing on its inhibitory action and metabolic pathways (Dalvie et al., 2012).
Physical Properties Analysis
This compound's physical properties, including its high aqueous solubility, are significant for its pharmacological profile. This solubility aids in its administration and effectiveness in biological systems (Guzman-Perez et al., 2001).
Chemical Properties Analysis
The chemical properties of this compound, such as stability and reactivity, are influenced by its unique molecular structure. Its stability under various conditions and the potential for degradation or interaction with other compounds are explored in research focusing on its chemical stability and reactivity (Kadar & Darrington, 2007).
Applications De Recherche Scientifique
Cardioprotection
Le Zoniporide a été évalué pour son efficacité cardioprotectrice . Il s'agit d'un inhibiteur puissant et sélectif de l'isoforme 1 de l'échangeur sodium-hydrogène (NHE-1), qui joue un rôle crucial dans les lésions d'ischémie-reperfusion myocardique . En inhibant le NHE-1, le this compound peut potentiellement réduire l'étendue des dommages cardiaques lors de ces événements .
Traitement des lésions d'ischémie-reperfusion
Les lésions d'ischémie-reperfusion surviennent lorsque l'apport sanguin revient au tissu après une période d'ischémie ou de manque d'oxygène. Le this compound a été utilisé dans des modèles in vitro et in vivo chez le lapin pour étudier ses effets sur ce type de lésion .
Études pharmacocinétiques
Le this compound présente une solubilité aqueuse élevée et une pharmacocinétique acceptable pour l'administration intraveineuse . Ceci en fait un composé précieux pour l'étude de l'absorption, de la distribution, du métabolisme et de l'excrétion des médicaments .
Recherche en synthèse
La découverte et la synthèse du this compound fournissent des informations précieuses sur le développement d'inhibiteurs puissants et sélectifs du NHE-1 . Ces informations peuvent guider la conception et la synthèse de nouveaux composés ayant des propriétés similaires ou améliorées .
Études comparatives avec d'autres inhibiteurs du NHE-1
Le this compound peut être comparé à d'autres inhibiteurs du NHE-1 tels que le rimeporide, le cariporide et la benzoylguanidine . Ces études comparatives peuvent aider à identifier les inhibiteurs les plus efficaces et à comprendre les relations structure-activité entre ces composés .
Développement de nouvelles stratégies thérapeutiques
Les propriétés uniques et les mécanismes d'action du this compound peuvent inspirer le développement de nouvelles stratégies thérapeutiques pour les affections liées à l'échange sodium-hydrogène, telles que les maladies cardiaques et certains troubles neurologiques .
Mécanisme D'action
Target of Action
Zoniporide is a selective and potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1) . NHE-1 plays a crucial role in regulating intracellular pH by extruding hydrogen ions in exchange for extracellular sodium ions .
Mode of Action
During ischemic conditions, such as a heart attack, there is a significant increase in hydrogen ion concentration within cardiac cells, leading to acidosis . To combat this, NHE-1 becomes hyperactive, attempting to restore pH balance by importing sodium ions . This influx of sodium subsequently leads to calcium overload through the sodium-calcium exchanger, which can exacerbate cellular injury and promote cell death . This compound’s mechanism of action is intricately tied to its ability to inhibit NHE-1, effectively interrupting this detrimental cascade .
Biochemical Pathways
The inhibition of NHE-1 by this compound helps in moderating the detrimental effects of ischemia-reperfusion injury . During ischemia, the restriction of blood supply leads to cellular hypoxia and metabolic disturbances, while reperfusion, though essential for tissue survival, paradoxically exacerbates cellular injury through oxidative stress and ionic imbalances .
Pharmacokinetics
This compound is primarily cleared via metabolism in humans . The major excretory and circulating metabolite in humans is 2-Oxothis compound (M1), which is catalyzed by aldehyde oxidase . Bile is the primary route of excretion, with 57% of the dose recovered in the feces following intravenous infusion .
Result of Action
This compound’s action on NHE-1 helps protect cardiac cells from ischemia-induced damage . It has shown efficacy in reducing infarct size and improving cardiac function in animal models of myocardial infarction . The primary indication for this compound is in the management of acute myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics may vary based on the patient’s physiological state, the presence of other medications, and individual genetic factors
Safety and Hazards
Propriétés
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13/h1-5,8-10H,6-7H2,(H4,18,19,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXBRVCQGGKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057883 | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
241800-98-6 | |
| Record name | Zoniporide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoniporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 241800-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZONIPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8841R2UJPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Zoniporide?
A1: this compound ([1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). [, , , ]
Q2: How does this compound interact with NHE-1?
A2: While the precise binding site remains to be fully elucidated, this compound is known to bind to NHE-1 and inhibit its activity, preventing the exchange of intracellular protons (H+) for extracellular sodium ions (Na+). [, , ]
Q3: What are the downstream effects of NHE-1 inhibition by this compound?
A3: By inhibiting NHE-1, this compound prevents intracellular sodium overload and subsequent calcium overload, which are detrimental consequences of ischemia and reperfusion injury. This ultimately helps preserve cellular function and reduce tissue damage. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H17N5O, and its molecular weight is 319.36 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: Several studies employed techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) [], solid-state nuclear magnetic resonance (ssNMR) spectroscopy [], and ultraviolet-visible diffuse reflectance (DFR) spectroscopy [] to characterize this compound and its degradation products.
Q6: How does this compound perform under different storage conditions?
A6: this compound is susceptible to hydrolysis and forms two major degradants. [] Refrigerated or frozen storage is necessary to reach the target shelf life for a liquid formulation. [] Lyophilization with the addition of sorbitol as a stabilizer can improve stability. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself doesn't possess catalytic properties. It acts as an inhibitor of the NHE-1 enzyme. [, , ]
Q8: Have computational methods been used to study this compound?
A8: Yes, docking studies using a human aldehyde oxidase (AO) homology model have been employed to rationalize the structure-metabolism relationship of this compound and its analogs. []
Q9: How do computational studies contribute to understanding this compound metabolism?
A9: Docking studies, combined with energy calculations, help predict the AO substrate properties of this compound analogs. This can aid in mitigating AO-related metabolic liabilities during drug development. []
Q10: How do structural modifications affect this compound's activity?
A10: Modifying the acylguanidine or quinoline moieties significantly affects AO-mediated metabolism, indicating their importance for binding. [] Replacing the cyclopropyl group on the pyrazole ring with other alkyl groups is tolerated. []
Q11: What strategies are employed to enhance this compound's stability?
A11: Lyophilization, addition of sorbitol as a stabilizer, and storage at lower temperatures improve this compound's stability by reducing hydrolysis. [, ]
Q12: How is this compound metabolized in the body?
A12: this compound is primarily metabolized by AO, with 2-oxothis compound (M1) being the major metabolite. [, , ] Hydrolysis of the guanidine moiety also contributes to its metabolism, resulting in the metabolite M3. []
Q13: What are the primary routes of this compound excretion?
A13: this compound is primarily excreted through bile, with fecal excretion representing the major route. []
Q14: How does this compound's pharmacokinetic profile differ between species?
A14: Significant interspecies differences exist in this compound metabolism due to variations in AO activity. Dogs lack the AO pathway for M1 formation, while rats exhibit a higher M1 burden than humans. [, , ]
Q15: Has this compound's pharmacokinetic profile been evaluated in humans?
A15: Yes, intravenous administration of radiolabeled this compound in humans confirmed bile as the primary excretion route and identified AO as the major metabolic pathway. []
Q16: What in vitro models have been used to study this compound's cardioprotective effects?
A16: Isolated perfused hearts (Langendorff model) [, ] and isolated cardiomyocytes [] subjected to ischemia-reperfusion injury demonstrate this compound's cardioprotective effects, primarily through the reduction of infarct size.
Q17: What in vivo models have been used to evaluate this compound?
A17: Various animal models have been employed, including:
- Rabbits: Open-chest and conscious models of myocardial ischemia-reperfusion. [, ]
- Rats: Models of ventricular fibrillation and resuscitation, [, , , , , , ] audiogenic seizures, [] and neurodegeneration. []
- Dogs: Models of cardiac arrest and resuscitation. []
- Pigs: Open-chest models of ventricular fibrillation and resuscitation [] and a model of orthotopic heart transplantation. []
Q18: What were the key findings of this compound's efficacy in animal models of myocardial ischemia-reperfusion?
A18: this compound consistently reduced infarct size, improved post-ischemic cardiac function, and attenuated the incidence of ventricular fibrillation in various animal models. [, , , , ]
Q19: Have any clinical trials been conducted with this compound?
A19: A randomized, double-blind, placebo-controlled trial (GUARDIAN) investigated this compound in high-risk patients undergoing vascular surgery. [] While the trial was stopped early due to futility, it provided valuable insights into this compound's pharmacokinetics and pharmacodynamics in a clinical setting.
Q20: Did this compound administration affect hemodynamics in preclinical models?
A21: In preclinical studies, this compound did not show adverse effects on hemodynamic parameters like mean arterial pressure, heart rate, and rate pressure product. []
Q21: What biomarkers have been used to assess this compound's efficacy?
A22: Studies have utilized biomarkers like plasma cytochrome c levels (a marker of mitochondrial injury) [] and lactate levels (a marker of anaerobic metabolism) [, ] to assess this compound's protective effects in cardiac arrest models.
Q22: What analytical techniques are commonly used to quantify this compound and its metabolites?
A23: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the predominant technique for quantifying this compound and its metabolites in biological samples. [, ]
Q23: What factors affect this compound's dissolution and solubility?
A24: The presence of sorbitol, used as a stabilizer in lyophilized formulations, can influence this compound's dissolution and solubility. []
Q24: Does this compound affect the activity of other drug-metabolizing enzymes?
A25: While this compound is primarily metabolized by AO, there is limited information available regarding its potential to induce or inhibit other drug-metabolizing enzymes. [, ]
Q25: What is the significance of this compound in the context of NHE-1 inhibitors?
A27: this compound represents a novel class of potent and selective human NHE-1 inhibitors. [] While its development as a cardioprotective drug was halted, it provided valuable insights into NHE-1 biology and spurred further research on NHE-1 inhibitors for various therapeutic areas.
Q26: How has this compound research fostered cross-disciplinary collaboration?
A28: The investigation of this compound has involved collaboration across various disciplines, including cardiology, pharmacology, medicinal chemistry, and computational chemistry. This highlights the interdisciplinary nature of drug discovery and development. [, ]
Q27: What are the potential applications of this compound beyond cardiology?
A29: Research suggests potential applications of this compound in areas like taste perception, [] cancer biology, [] and viral infections. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
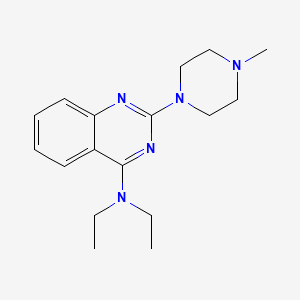
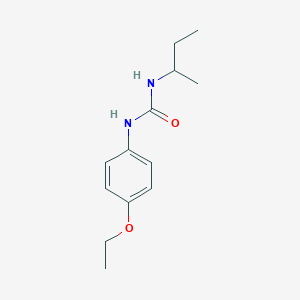
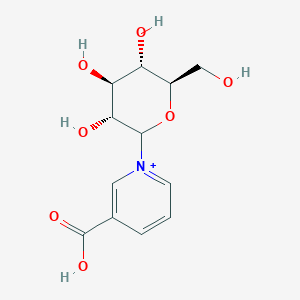
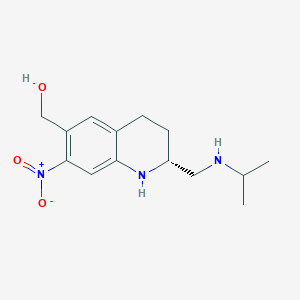
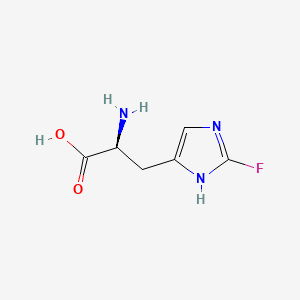
![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)


![2-[(n-Butoxycarbonylmethyl)sulfinyl]thiazolo[5,4-b]pyridine](/img/structure/B1240166.png)
![(3S,4S)-5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2R)-4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1240167.png)
